Allyl 2-oxo-2-phenylacetate
CAS No.:
Cat. No.: VC18915002
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O3 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | prop-2-enyl 2-oxo-2-phenylacetate |
| Standard InChI | InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2 |
| Standard InChI Key | PMQKSRSJAUZEAW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C(=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Allyl 2-oxo-2-phenylacetate belongs to the class of alpha-keto esters, distinguished by a carbonyl group adjacent to an ester functional group. The molecule comprises an allyl group () attached to a 2-oxo-2-phenylacetate moiety, which confers both electrophilic reactivity and aromatic stability.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 190.19 g/mol
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Structural Features:
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow oil |
| Density | ~1.13 g/cm³ (estimated) |
| Boiling Point | Not reported (decomposes) |
| Solubility | Soluble in organic solvents |
The compound’s liquid state and solubility in polar aprotic solvents like dichloromethane () make it suitable for solution-phase reactions .
Synthetic Methodologies
Allyl 2-oxo-2-phenylacetate is synthesized via multiple routes, each with distinct advantages in yield and scalability.
Classical Two-Step Synthesis
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Acyl Chloride Formation: Phenylacetic acid derivatives react with oxalyl chloride () in dichloromethane, catalyzed by dimethylformamide (DMAP), to form the corresponding acyl chloride.
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Esterification: The acyl chloride intermediate reacts with allyl alcohol () in the presence of triethylamine (), yielding Allyl 2-oxo-2-phenylacetate with up to 63% efficiency .
Photoinduced Aerobic Oxidation
A metal-free, visible-light-driven method utilizes eosin Y as a photocatalyst under aerobic conditions. This approach converts α-diazoesters to α-ketoesters (e.g., Allyl 2-oxo-2-phenylacetate) via singlet oxygen () generation, achieving yields of 74–82% .
Reaction Conditions:
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Reaction Time |
|---|---|---|---|
| Classical Two-Step | 63 | DMAP/ | 24–48 hours |
| Photoinduced Oxidation | 82 | Eosin Y | 4–7 hours |
The photoinduced method offers superior efficiency and shorter reaction times, making it preferable for industrial applications .
Reactivity and Mechanistic Insights
The electrophilic carbonyl carbon in Allyl 2-oxo-2-phenylacetate drives its participation in diverse reactions, including nucleophilic additions and cyclizations.
Nucleophilic Addition
Nucleophiles (e.g., amines, alcohols) attack the alpha-keto carbonyl group, forming tetrahedral intermediates that dehydrate to yield α-hydroxy acids or imines. For example, silylene transfer generates silacarbonyl ylides, which rearrange into siloxy ketenes for further transformations .
Photochemical Behavior
Under visible light, the compound undergoes singlet oxygen-mediated oxidation, facilitating the cleavage of diazo groups to produce ketones. This pathway is critical in synthesizing heterocyclic compounds and functionalized aromatics .
Applications in Organic Synthesis and Medicinal Chemistry
Pharmaceutical Intermediates
Allyl 2-oxo-2-phenylacetate is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its alpha-keto group enables condensation reactions with hydrazines to form pyrazole derivatives, a common pharmacophore .
Polymer Chemistry
The allyl group participates in radical polymerization, yielding cross-linked polymers with applications in drug delivery systems and coatings. Copolymerization with styrene enhances thermal stability and mechanical strength .
Asymmetric Catalysis
Chiral modifications of the ester moiety facilitate its use in asymmetric aldol reactions, producing enantiomerically pure β-hydroxy ketones for natural product synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (500 MHz, CDCl):
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NMR (125 MHz, CDCl):
Mass Spectrometry
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